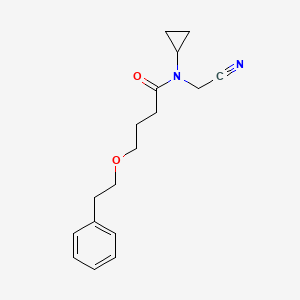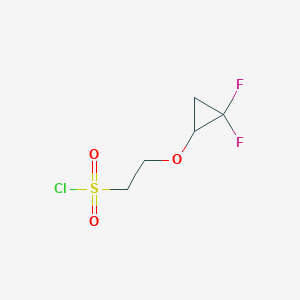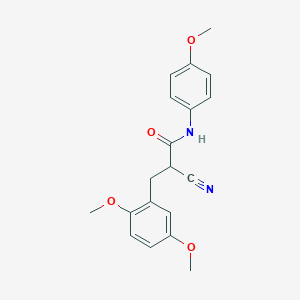![molecular formula C10H14ClNO2 B2398743 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide CAS No. 2411264-93-0](/img/structure/B2398743.png)
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide, also known as CB-13, is a synthetic cannabinoid that belongs to the family of compounds known as aminoalkylindoles. It was first synthesized in 2008 by the pharmaceutical company Pfizer as a potential treatment for pain and inflammation. However, it was later found to have psychoactive effects similar to those of other cannabinoids such as THC, and as a result, it has been classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, appetite, and inflammation. Specifically, 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide binds to the CB1 and CB2 receptors in the brain and other tissues, which are the same receptors that are activated by THC.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide for lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical structure. However, one limitation is that it is a controlled substance, which means that researchers must follow strict regulations when handling and using it.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide. One area of interest is its potential as a treatment for psychiatric disorders such as anxiety and depression. Another area of interest is its anti-cancer properties, and researchers are exploring ways to use 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide and other cannabinoids to develop new cancer treatments. Finally, there is also interest in developing new synthetic cannabinoids that have similar therapeutic properties to 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide but with fewer psychoactive effects.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide involves a multi-step process starting with the preparation of oxolan-3-ylacetylene, which is then reacted with 1-chloro-3-iodopropane to form the intermediate compound 2-chloro-1-(3-oxolan-3-ylpropyl)iodide. This intermediate is then reacted with N-tert-butoxycarbonyl-3-aminobut-1-yne to form the final product, 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have potential as a treatment for anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-9(12-10(13)6-11)5-8-3-4-14-7-8/h1,8-9H,3-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGCGJWKGIUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCOC1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)
![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)
![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
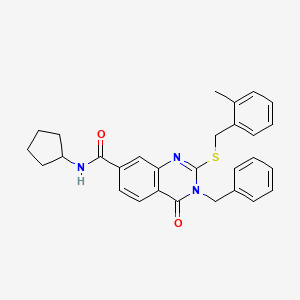
![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
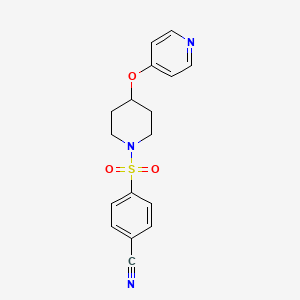
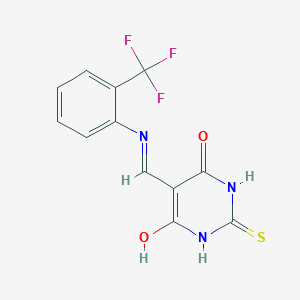
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
